2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide
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Overview
Description
2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene derivatives, which 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxamide is a part of, have been known to exhibit a variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-fluoroaniline with thiophene-3-carboxylic acid, followed by acylation with acetic anhydride. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorine-substituted phenyl ring enhances its stability and bioavailability compared to other thiophene derivatives .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-9-3-1-8(2-4-9)7-11(17)16-13-10(12(15)18)5-6-19-13/h1-6H,7H2,(H2,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDUUMGVWYSNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CS2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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